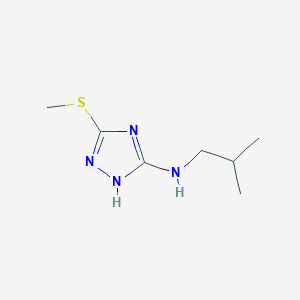

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

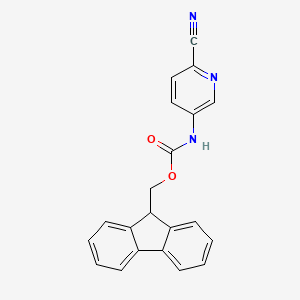

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, also known as MMPT, is a synthetic compound that has recently been used in scientific research applications. MMPT is an aryl triazole derivative, which is a type of heterocyclic compound that contains a 3-membered ring of nitrogen, sulfur, and carbon atoms. In the field of medicinal chemistry, MMPT is being studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Versatility in Organic Synthesis

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, a compound incorporating the 1,2,4-triazole moiety, is of significant interest in the field of organic synthesis due to its utility in developing pharmaceuticals, dyes, and agricultural products. The 1,2,4-triazole core is a critical scaffold in medicinal chemistry, offering a pathway to a diverse array of biologically active compounds. This functionality is attributable to the triazole ring's ability to mimic the peptide bond, making it a staple in the synthesis of peptidomimetics, a class of molecules that emulate the biological activity of peptides. Its inclusion in molecules contributes to enhanced stability, bioavailability, and specificity in targeting biological receptors (Nazarov et al., 2021).

Pharmaceutical Applications

In the pharmaceutical industry, compounds derived from the triazole class have been engineered to exhibit a broad spectrum of therapeutic activities. These include antiviral, antibacterial, anticancer, and anti-inflammatory properties, underscoring the triazole ring's versatility as a fundamental building block in drug design. This adaptability is largely due to the triazole's ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, enhancing drug-target interactions and therapeutic efficacy. The design of triazole-containing drugs leverages these interactions to optimize the drugs' pharmacodynamic and pharmacokinetic profiles, leading to improved patient outcomes (Ferreira et al., 2013).

Agricultural Significance

Beyond its pharmaceutical applications, the 1,2,4-triazole framework is instrumental in the development of agrochemicals, including herbicides, insecticides, and fungicides. These compounds play a crucial role in enhancing crop protection, yield, and sustainability in agricultural practices. The triazole derivatives are valued for their specificity in targeting pests and diseases while minimizing adverse effects on the environment and non-target species. This specificity is achieved through the careful design of triazole compounds to interact selectively with biological targets in pests and pathogens, thereby offering a targeted approach to crop protection (Parchenko et al., 2019).

Propiedades

IUPAC Name |

N-(2-methylpropyl)-3-methylsulfanyl-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-5(2)4-8-6-9-7(12-3)11-10-6/h5H,4H2,1-3H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCLEBVNZRYMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NN1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)

![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)

![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)

![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)

![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)

![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)

![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)